molecular formula C9H13ClN2 B15222498 (5-Cyclopropylpyridin-2-yl)methanamine hydrochloride

(5-Cyclopropylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B15222498
M. Wt: 184.66 g/mol
InChI Key: NQGQOUVPSJUZNN-UHFFFAOYSA-N
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Description

(5-Cyclopropylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12N2·HCl It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of 5-cyclopropylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation helps in maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Cyclopropylpyridin-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Cyclopropylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropyl group and the pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(pyridin-2-yl)methanamine dihydrochloride
  • (5-Methylpyridin-2-yl)methanamine
  • 2-(Cyclopropylmethyl)pyridine

Uniqueness

(5-Cyclopropylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(5-cyclopropylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-5-9-4-3-8(6-11-9)7-1-2-7;/h3-4,6-7H,1-2,5,10H2;1H

InChI Key

NQGQOUVPSJUZNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2)CN.Cl

Origin of Product

United States

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